[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride
CAS No.:
VCID: VC13450024
Molecular Formula: C13H19Cl2FN2
Molecular Weight: 293.20 g/mol
* For research use only. Not for human or veterinary use.
![[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride -](/images/structure/VC13450024.png)
Description |
[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride is a synthetic organic compound that incorporates a piperidine ring, a benzyl group with chlorine and fluorine substituents, and an amine functional group. This compound is primarily synthesized in laboratory settings and does not occur naturally. It falls under the category of organic compounds due to its carbon-based structure and is classified as a halogenated aromatic amine. SynthesisThe synthesis of [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride typically involves several steps, including halogenation and amine coupling reactions. These reactions require specific conditions such as temperature control, solvent choice (e.g., dimethylformamide or dichloromethane), and catalysts (e.g., Lewis acids) to facilitate the reactions and optimize yields. Synthesis Steps
Mechanism of Action and Potential ApplicationsThe mechanism of action for compounds like [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride often involves interactions with neurotransmitter systems or specific receptors in biological systems. These interactions can modulate biological pathways, influencing physiological effects. The compound's structural analogies with known psychoactive substances suggest potential applications in drug development targeting neurological disorders. Potential Applications Table
Chemical Reactions and Reactivity[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride can undergo various chemical reactions, including nucleophilic substitution reactions due to the presence of halogen substituents. These reactions can be monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure completion and purity. Common Reactions
|
||||||
---|---|---|---|---|---|---|---|
Product Name | [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride | ||||||
Molecular Formula | C13H19Cl2FN2 | ||||||
Molecular Weight | 293.20 g/mol | ||||||
IUPAC Name | 1-[(2-chloro-6-fluorophenyl)methyl]-N-methylpiperidin-3-amine;hydrochloride | ||||||
Standard InChI | InChI=1S/C13H18ClFN2.ClH/c1-16-10-4-3-7-17(8-10)9-11-12(14)5-2-6-13(11)15;/h2,5-6,10,16H,3-4,7-9H2,1H3;1H | ||||||
Standard InChIKey | ILMIPCKYKOLAKH-UHFFFAOYSA-N | ||||||
SMILES | CNC1CCCN(C1)CC2=C(C=CC=C2Cl)F.Cl | ||||||
Canonical SMILES | CNC1CCCN(C1)CC2=C(C=CC=C2Cl)F.Cl | ||||||
PubChem Compound | 60136948 | ||||||
Last Modified | Jan 05 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume